molecular formula C17H19N3O2 B5579634 2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol

2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol

Cat. No. B5579634
M. Wt: 297.35 g/mol
InChI Key: SJEXXECOTDLJMD-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of organic compounds that have a benzene ring fused to an imidazole ring . They are known for their diverse biological activities and are used in the development of a wide range of drugs .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The specific synthesis process for “2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol” is not available in the sources I found.


Molecular Structure Analysis

Benzimidazole derivatives have a bicyclic structure consisting of a benzene ring fused to an imidazole ring . The exact molecular structure of “2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol” would need to be determined through computational or experimental methods.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. For example, some benzimidazole derivatives are solid at room temperature, while others may be liquid .

Scientific Research Applications

Antiprotozoal Activity

2-[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl-6-methoxyphenol: and its derivatives have demonstrated strong antiprotozoal activity against several protozoan parasites, including Giardia lamblia and Entamoeba histolytica . By inhibiting tubulin polymerization, these compounds outperform conventional antiprotozoal drugs like albendazole and metronidazole .

Antioxidant Properties

The compound exhibits moderate to high ability in scavenging peroxyl radicals. Specific derivatives containing metha-hydroxy and para-methoxy groups, as well as those with di/trihydroxy phenyl moieties, reveal antioxidant activity comparable to well-known phenolic antioxidants .

Medicinal Chemistry and Drug Development

2-[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl-6-methoxyphenol: serves as a promising lead compound for drug development. Its antiviral, anticancer, and antibacterial activities make it a potential candidate for treating various diseases.

Computational Studies and Molecular Docking

The compound’s optimized geometrical structure, electronic properties, and vibrational features have been investigated using quantum computational methods. The calculated HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies suggest charge transfer within the molecule, making it suitable for drug action. Additionally, molecular docking studies aid in predicting protein binding .

Nonlinear Optical (NLO) Characteristics

First-order hyperpolarizability calculations provide insights into the compound’s NLO properties. Understanding these characteristics is crucial for potential applications in optical devices and materials .

Chemical Shifts and Spectroscopic Analysis

Experimental FT-IR and FT Raman data contribute to vibrational assignments and characterization of fundamental modes. Theoretical NMR chemical shifts align closely with actual measurements. UV-vis spectra and solvent effects have also been investigated .

Mechanism of Action

Safety and Hazards

Benzimidazole derivatives can have varying levels of toxicity and safety profiles depending on their specific structure. Some benzimidazole derivatives are used as drugs and have been tested for safety in humans, while others may be harmful or toxic .

Future Directions

Benzimidazole derivatives continue to be an active area of research due to their diverse biological activities. Future research may focus on developing new benzimidazole derivatives with improved activity or safety profiles, or on finding new uses for existing benzimidazole derivatives .

properties

IUPAC Name

2-[[(1-ethylbenzimidazol-2-yl)amino]methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-20-14-9-5-4-8-13(14)19-17(20)18-11-12-7-6-10-15(22-2)16(12)21/h4-10,21H,3,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEXXECOTDLJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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